molecular formula C93H143N25O24 B575201 H-Glu-asn-pro-val-val-his-phe-phe-lys-asn-ile-val-thr-pro-arg-thr-pro-OH CAS No. 178823-45-5

H-Glu-asn-pro-val-val-his-phe-phe-lys-asn-ile-val-thr-pro-arg-thr-pro-OH

Numéro de catalogue B575201
Numéro CAS: 178823-45-5
Poids moléculaire: 1995.318
Clé InChI: NHBKOGASLFQQHS-NIURNJHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing chain .


Molecular Structure Analysis

The structure of a peptide can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy. These methods can provide detailed information about the three-dimensional arrangement of atoms in the peptide .


Chemical Reactions Analysis

Peptides can undergo various chemical reactions. One common reaction is the formation of a disulfide bridge, which occurs when two cysteine residues form a covalent bond. This reaction is crucial for the structural stability of many proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide can be influenced by its amino acid composition and sequence. Properties such as solubility, charge, and hydrophobicity can be predicted based on the peptide’s sequence .

Applications De Recherche Scientifique

  • "Amino acid sequence of human tumor derived angiogenin" by Strydom et al. (1985) discusses the amino acid sequence and disulfide bond pairing of human tumor-derived angiogenin, which is a protein with 123 amino acids similar in sequence to pancreatic ribonucleases. This research highlights the potential role of specific amino acid sequences in tumor angiogenesis and their homology with pancreatic ribonucleases (Strydom et al., 1985).

  • "A histone-like protein (HTa) from Thermoplasma acidophilum. II. Complete amino acid sequence" by Delange et al. (1981) details the complete amino acid sequence of a DNA-binding histone-like protein (HTa) from Thermoplasma acidophilum, which shares some sequence homology with eukaryotic histones and Escherichia coli DNA-binding proteins. This research is significant in understanding the structural and functional aspects of histone-like proteins in various organisms (Delange et al., 1981).

  • "Primary structure of murine major histocompatibility complex alloantigens: amino acid sequence of the amino-terminal one hundred and seventy-three residues of the H-2Kb glycoprotein" by Uehara et al. (1980) presents the amino-terminal 173 residues of the murine histocompatibility antigen H-2Kb. This research contributes to understanding the structure and function of histocompatibility antigens, which are crucial in immune response (Uehara et al., 1980).

  • "The amino acid sequence of human plasma prealbumin" by Kanda et al. (1974) discusses the complete amino acid sequence of plasma prealbumin, a protein involved in vitamin A transport and thyroid hormone transport. This research provides insights into the structure and function of transport proteins in the human body (Kanda et al., 1974).

Mécanisme D'action

The mechanism of action of a peptide depends on its biological function. Some peptides act as hormones, others as neurotransmitters, and some have roles in cell signaling .

Safety and Hazards

The safety and hazards associated with a peptide depend on its biological activity. Some peptides are toxic, while others are harmless. It’s important to handle peptides with care and use appropriate safety measures .

Orientations Futures

The study of peptides is a rapidly growing field with many potential applications in biotechnology and medicine. Future research may focus on developing new methods for peptide synthesis, studying the biological functions of peptides, and designing peptide-based drugs .

Propriétés

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C93H143N25O24/c1-11-50(8)73(88(137)112-72(49(6)7)87(136)115-75(52(10)120)90(139)117-38-22-30-64(117)83(132)104-58(29-20-36-101-93(98)99)78(127)114-74(51(9)119)91(140)118-39-23-32-66(118)92(141)142)113-82(131)62(43-67(96)121)107-77(126)57(28-18-19-35-94)103-79(128)59(40-53-24-14-12-15-25-53)105-80(129)60(41-54-26-16-13-17-27-54)106-81(130)61(42-55-45-100-46-102-55)108-85(134)70(47(2)3)111-86(135)71(48(4)5)110-84(133)65-31-21-37-116(65)89(138)63(44-68(97)122)109-76(125)56(95)33-34-69(123)124/h12-17,24-27,45-52,56-66,70-75,119-120H,11,18-23,28-44,94-95H2,1-10H3,(H2,96,121)(H2,97,122)(H,100,102)(H,103,128)(H,104,132)(H,105,129)(H,106,130)(H,107,126)(H,108,134)(H,109,125)(H,110,133)(H,111,135)(H,112,137)(H,113,131)(H,114,127)(H,115,136)(H,123,124)(H,141,142)(H4,98,99,101)/t50-,51+,52+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-,73-,74-,75-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBKOGASLFQQHS-NIURNJHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C93H143N25O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1995.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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